![molecular formula C13H14N2Si B14240846 Quinoxaline, 2-[(trimethylsilyl)ethynyl]- CAS No. 189629-50-3](/img/structure/B14240846.png)
Quinoxaline, 2-[(trimethylsilyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 2-[(trimethylsilyl)ethynyl]- is a derivative of quinoxaline, a heterocyclic compound composed of a benzene ring fused with a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine (I2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives focus on optimizing yield and purity while minimizing costs and environmental impact. Transition-metal-free catalysis has gained attention as a sustainable approach for synthesizing these compounds . This method reduces the need for expensive and toxic metal catalysts, making the process more eco-friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxaline, 2-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydrogen peroxide (TBHP) for oxidation and sodium borohydride (NaBH4) for reduction . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoxaline N-oxides, while reduction reactions can produce dihydroquinoxalines .
Applications De Recherche Scientifique
Quinoxaline, 2-[(trimethylsilyl)ethynyl]- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Quinoxaline derivatives have shown promise as anticancer, antiviral, and antibacterial agents.
Industry: These compounds are used in the production of dyes, pigments, and optoelectronic materials.
Mécanisme D'action
The mechanism of action of quinoxaline, 2-[(trimethylsilyl)ethynyl]-, involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Quinoxaline, 2-[(trimethylsilyl)ethynyl]- can be compared with other quinoxaline derivatives such as:
Quinoxaline N-oxides: These compounds have additional oxygen atoms, which can enhance their biological activity.
Dihydroquinoxalines: These reduced forms of quinoxaline have different electronic properties and reactivity.
Substituted Quinoxalines: Compounds with various substituents (e.g., halogens, alkyl groups) exhibit diverse chemical and biological properties.
Propriétés
Numéro CAS |
189629-50-3 |
|---|---|
Formule moléculaire |
C13H14N2Si |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
trimethyl(2-quinoxalin-2-ylethynyl)silane |
InChI |
InChI=1S/C13H14N2Si/c1-16(2,3)9-8-11-10-14-12-6-4-5-7-13(12)15-11/h4-7,10H,1-3H3 |
Clé InChI |
VNCUUDZWWXLIKY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=NC2=CC=CC=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


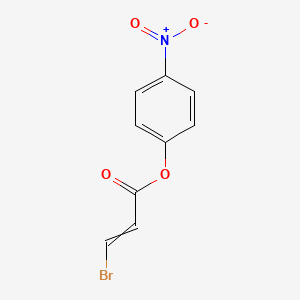

![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)

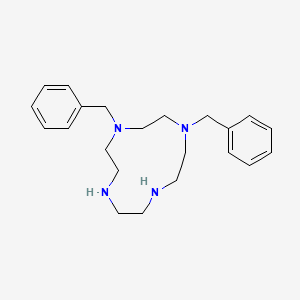

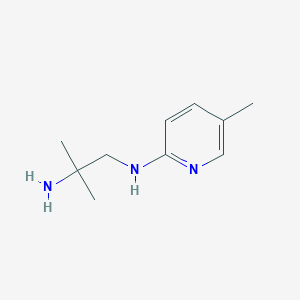
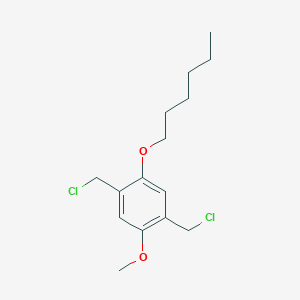
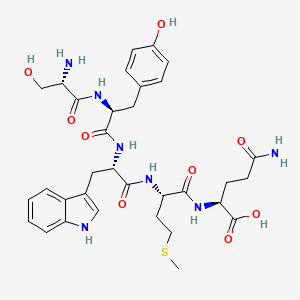
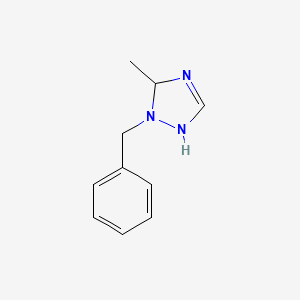
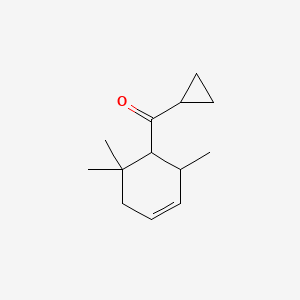
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
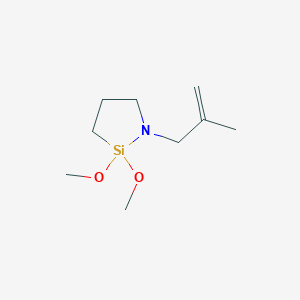
![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
